2,3-Dihydro-5-(isocyanatomethyl)benzofuran
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Overview
Description
2,3-Dihydro-5-(isocyanatomethyl)benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-(isocyanatomethyl)benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition of 1,2-dicarbonyls and o-quinone methides, mediated by phosphorus(III) compounds. This reaction is known for its high yield and stereoselectivity .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields with fewer side reactions. This method has been successfully applied to synthesize various benzofuran derivatives, including those with significant biological activities .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5-(isocyanatomethyl)benzofuran can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction could produce 2,3-dihydrobenzofuran .
Scientific Research Applications
2,3-Dihydro-5-(isocyanatomethyl)benzofuran has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-5-(isocyanatomethyl)benzofuran involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells. The compound’s antibacterial and antiviral properties are likely due to its ability to disrupt microbial cell membranes and inhibit viral replication .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Benzofuran: The parent compound without the isocyanatomethyl group.
2,3-Dihydrobenzofuran: Lacks the isocyanatomethyl group but shares the dihydrobenzofuran core
Uniqueness
2,3-Dihydro-5-(isocyanatomethyl)benzofuran is unique due to its specific functional group (isocyanatomethyl), which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
5-(isocyanatomethyl)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C10H9NO2/c12-7-11-6-8-1-2-10-9(5-8)3-4-13-10/h1-2,5H,3-4,6H2 |
InChI Key |
XGEZGYSPRRXYKR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN=C=O |
Origin of Product |
United States |
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